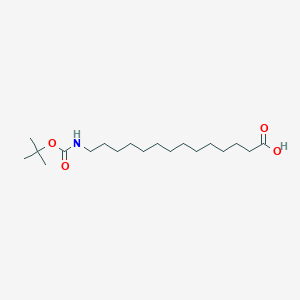

14-(Boc-amino)-myristic acid

Description

Properties

IUPAC Name |

14-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-19(2,3)24-18(23)20-16-14-12-10-8-6-4-5-7-9-11-13-15-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLLAHARNVYCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 14 Boc Amino Myristic Acid

The fundamental properties of 14-(Boc-amino)-myristic acid are critical for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Chemical Name | 14-((t-Butyloxycarbonyl)amino)tetradecanoic acid |

| Synonyms | Boc-NH-(CH₂)₁₃-COOH, 14-(t-butoxycarbonylamino)tetradecanoic acid |

| CAS Number | 2307778-46-5 |

| Molecular Formula | C₁₉H₃₇NO₄ |

| Molecular Weight | 343.51 g/mol |

| Storage Temperature | 2-8°C |

Data sourced from Iris Biotech GmbH. iris-biotech.de

14 Boc Amino Myristic Acid As a Key Building Block in Lipopeptide Chemistry

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides, and it is well-suited for the incorporation of lipidated amino acids and fatty acids. creative-peptides.combeilstein-journals.orgcsic.es Using an insoluble polymer support, peptide chains are assembled in a stepwise manner through repeated cycles of deprotection and coupling. csic.escreative-peptides.com 14-(Boc-amino)-myristic acid can be readily integrated into this workflow, typically by coupling its carboxylic acid group to a free amine on the resin-bound peptide, such as the N-terminal amine or the side-chain amine of a lysine (B10760008) residue. beilstein-journals.orgresearchgate.net

The use of the Boc protecting group on the terminal amine of the myristic acid is compatible with the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protecting group strategy. beilstein-journals.org The Boc group is stable under the basic conditions used to remove the temporary Fmoc group during peptide chain elongation but is cleaved during the final step under strongly acidic conditions (e.g., with trifluoroacetic acid, TFA), which also removes the side-chain protecting groups and cleaves the peptide from the resin. beilstein-journals.orgsigmaaldrich.com

The formation of the amide bond between the carboxylic acid of 14-(Boc-amino)-myristic acid and a peptide's free amine requires an activating agent to convert the carboxyl group into a more reactive species. creative-peptides.com The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly when coupling a bulky, hydrophobic moiety like a fatty acid. beilstein-journals.orgsigmaaldrich.com

Common coupling strategies involve the use of carbodiimides or phosphonium (B103445) and aminium/uronium salt-based reagents. beilstein-journals.orgcreative-peptides.comgoogle.com These reagents are often used with additives that form highly reactive esters and suppress racemization. beilstein-journals.orgsigmaaldrich.com Optimization of the coupling reaction involves adjusting the equivalents of the fatty acid and coupling reagents, reaction time, and temperature to ensure complete acylation of the peptide. Monitoring the reaction's completion, for instance with a ninhydrin (B49086) test which detects free primary amines, is a crucial part of the optimization process to avoid deletion sequences and simplify final purification. iris-biotech.de

| Reagent Class | Examples | Additive (if applicable) | Key Characteristics |

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole), OxymaPure | Widely used, cost-effective. EDC is water-soluble, facilitating byproduct removal. creative-peptides.comcreative-peptides.comgoogle.com |

| Phosphonium Salts | PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate), PyAOP | - | High coupling efficiency, particularly for sterically hindered couplings. sigmaaldrich.comgoogle.com Solutions in DMF have moderate stability. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU | - | Known for high efficiency and fast reaction rates. csic.essigmaaldrich.com HATU is considered one of the most efficient reagents due to the anchimeric assistance provided by its pyridine (B92270) nitrogen. sigmaaldrich.com |

Achieving chemo- and regioselectivity is paramount in lipopeptide synthesis to ensure that the fatty acid is attached at the desired position without unintended modification of other reactive functional groups in the peptide sequence. nih.govnih.gov SPPS, combined with an orthogonal protecting group strategy, provides precise control over the site of lipidation. beilstein-journals.org

To direct the 14-(Boc-amino)-myristic acid to a specific location, chemists utilize amino acids with side-chain protecting groups that are "orthogonal" to the temporary Nα-Fmoc group and the Boc group on the fatty acid. For example, to attach the lipid to the side chain of a lysine residue, that lysine is incorporated into the peptide sequence as Fmoc-Lys(ivDde)-OH. mdpi.com The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is stable to the piperidine (B6355638) used for Fmoc removal but can be selectively cleaved on-resin using a dilute solution of hydrazine. This exposes a single, specific amine on the lysine side chain, which can then be acylated with 14-(Boc-amino)-myristic acid. mdpi.com All other reactive side chains (e.g., on other lysines, arginine) remain protected by acid-labile groups (like Boc or Pbf), preventing side reactions. beilstein-journals.orgacs.org This ensures that lipidation occurs only at the intended site.

Design Principles for Lipopeptides Utilizing 14-(Boc-amino)-myristic Acid

The design of a lipopeptide is a multi-parameter optimization problem where the fatty acid component is tuned to achieve desired physicochemical and biological properties. researchgate.net The use of 14-(Boc-amino)-myristic acid provides specific tools for this optimization, related to its chain length and the presence of a terminal amino group.

The length of the fatty acyl chain is a critical determinant of a lipopeptide's properties. nih.govmdpi.com Myristic acid, with its 14-carbon chain, offers a specific level of hydrophobicity that influences membrane interactions, self-assembly, and solubility. mdpi.commdpi.com Research has shown that there is often an optimal chain length for a given peptide's biological activity. mdpi.comnih.gov

Activity and Chain Length: For many antimicrobial peptides, activity increases with fatty acid chain length up to a certain point (often C14 or C16), after which it may decrease. mdpi.comresearchgate.net Very long chains can lead to excessive self-aggregation, reducing the concentration of active monomeric species available to interact with bacterial membranes. mdpi.com

Hydrophobicity and Structure: Saturated fatty acids with longer chains (>C8) have a greater potential to stabilize secondary structures like α-helices due to enhanced hydrophobic interactions with the peptide backbone. nih.gov Lipidation with a C14 chain can induce or stabilize helical structures and promote the formation of larger, more stable oligomers compared to the non-lipidated peptide. nih.govacs.org

Position of Lipidation: The site of attachment (e.g., N-terminus vs. an internal lysine) significantly impacts the molecular architecture and can affect the peptide's solubility and self-assembly behavior. nih.govacs.org Attaching the C14 chain to the N-terminus creates a classic amphiphilic structure, while side-chain lipidation can create more complex, branched architectures that may alter how the peptide interacts with biological membranes or receptors. acs.org

| Fatty Acid Chain | Carbon Length | General Impact on Peptide Properties (Relative to Shorter Chains) |

| Caprylic Acid | C8 | Lower hydrophobicity, often lower antimicrobial activity. mdpi.commdpi.com |

| Decanoic Acid | C10 | Often shows good balance of activity and lower toxicity. mdpi.comnih.gov |

| Lauric Acid | C12 | Increased hydrophobicity and membrane interaction. mdpi.commdpi.com |

| Myristic Acid | C14 | Often near optimal for antimicrobial activity; strong tendency to promote self-assembly and stabilize secondary structure. nih.govmdpi.commdpi.com |

| Palmitic Acid | C16 | High hydrophobicity; may lead to reduced activity due to aggregation but can enhance plasma protein binding. nih.govmdpi.comresearchgate.net |

| Stearic Acid | C18 | Very high hydrophobicity; often associated with reduced activity and increased toxicity. mdpi.comnih.gov |

The terminal amine on the 14-carbon chain, unmasked after the cleavage of the Boc group, is a key design feature of 14-(Boc-amino)-myristic acid. This primary amine introduces a positive charge at physiological pH, which can be strategically employed to modulate the lipopeptide's properties.

The location of this charge at the distal end of the lipid tail can influence how the lipopeptide interacts with negatively charged bacterial membranes, potentially enhancing antimicrobial activity. mdpi.comnih.gov Furthermore, this terminal amino group serves as a versatile chemical handle for further modifications. It allows for the site-specific attachment of other molecules, such as:

PEG (Polyethylene glycol) chains: To improve solubility and circulation half-life. acs.org

Fluorescent dyes: For use in research to track the peptide's location and interactions. acs.org

Targeting ligands: To direct the lipopeptide to specific cells or tissues.

This dual functionality—providing both a lipid anchor and a point for further conjugation—makes 14-(Boc-amino)-myristic acid a highly valuable building block in the design of complex, multifunctional peptide therapeutics.

Impact of Lipidation on Peptide Properties in Research Contexts

Introducing a 14-carbon lipid tail via 14-(Boc-amino)-myristic acid profoundly alters the parent peptide's physicochemical properties, which is a primary goal in a research context to improve its potential as a therapeutic. researchgate.netlifetein.com

| Property | General Impact of C14 Lipidation | Research Implication |

| Solubility | Decreased in aqueous solutions, increased in lipid environments. lifetein.comacs.org | Affects formulation and administration strategies; enhances membrane partitioning. |

| Enzymatic Stability | Increased due to steric hindrance near cleavage sites and conformational changes. nih.govresearchgate.net | Prolongs the peptide's functional lifetime in biological systems. |

| Cellular Uptake | Enhanced due to improved ability to penetrate lipid bilayers. lifetein.com | Improves efficacy for intracellular targets. |

| Self-Assembly | Increased tendency to form micelles, oligomers, or other aggregates. nih.govmdpi.comacs.org | Can act as a depot effect, but may also reduce bioavailability or cause toxicity. |

| Receptor Binding | Can be enhanced or hindered depending on the lipidation site and receptor structure. nih.govacs.org | Requires careful design to maintain or improve biological potency. |

| Plasma Half-Life | Increased due to binding with plasma proteins like albumin. nih.govresearchgate.net | Reduces dosing frequency for therapeutic applications. |

Enhanced Interactions with Biological Membranes

The conjugation of a 14-(Boc-amino)-myristic acid moiety to a peptide sequence fundamentally increases its hydrophobicity, which is a primary determinant of its interaction with biological membranes. jst.go.jp The 14-carbon acyl chain can intercalate into the lipid bilayer of cell membranes, serving as a hydrophobic anchor. acs.org This process is critical for the mechanism of action of many antimicrobial lipopeptides, where membrane disruption is the desired outcome. nih.gov

Research into the biophysical interactions reveals that the myristoyl group facilitates the initial association of the lipopeptide with the membrane surface. Subsequent events, governed by the peptide's sequence and charge, then dictate the specific outcome, whether it be stable insertion, transmembrane pore formation, or other membrane-destabilizing effects. jst.go.jpplos.org The ability of the myristoyl group to anchor peptides to membranes is also exploited in synthetic systems designed to mimic natural signaling proteins, where localization to the cell surface is essential for function. jst.go.jp

Modulation of Solution-Phase Behavior and Aggregation

The introduction of a hydrophobic myristoyl chain via 14-(Boc-amino)-myristic acid significantly influences the behavior of peptides in aqueous solutions, often inducing self-assembly into supramolecular structures such as micelles or nanofibers. nih.gov This aggregation is driven by the amphipathic nature of the resulting lipopeptide, where the hydrophobic tails associate to minimize contact with water, while the hydrophilic peptide headgroups remain exposed to the solvent.

The concentration at which this self-assembly occurs is known as the critical aggregation concentration (CAC). The relationship between the CAC and the minimal inhibitory concentration (MIC) against pathogens is a crucial factor in the design of antimicrobial lipopeptides. nih.gov In many cases, the monomeric form of the lipopeptide is considered the primary active species responsible for antimicrobial activity. nih.gov Therefore, a CAC value that is significantly higher than the MIC is often desirable, ensuring that a sufficient concentration of active monomers is available to interact with bacterial membranes before forming larger, potentially less active aggregates.

However, in other applications, the formation of specific aggregates can be beneficial. For example, some lipopeptides are designed to self-assemble into fibrillar structures that can act as scaffolds or enhance stability. nih.gov The length of the acyl chain is a key determinant of the type of aggregate formed. While shorter fatty acid chains may lead to the formation of small, dynamic micelles, longer chains can promote the formation of more stable, bilayer-like structures. nih.gov The C14 myristoyl chain often provides a balance, allowing for controlled aggregation that can be tuned by modifications to the peptide sequence. nih.gov

Table 1: Influence of Fatty Acid Chain Length on Lipopeptide Aggregation and Activity

| Fatty Acid Chain | Typical Aggregation Behavior | General Impact on Antimicrobial Activity |

| C10 - C12 | Forms small, dynamic micelles | Often improves activity against Gram-positive bacteria and enhances cell specificity. nih.gov |

| C14 (Myristic Acid) | Balanced; forms micelles or other aggregates depending on peptide headgroup | Frequently shows broad-spectrum activity; provides a good balance of hydrophobicity for membrane insertion. nih.govmdpi.com |

| C16 - C18 | Favors formation of larger, more stable bilayer-like structures | Can lead to a loss of activity due to excessive aggregation and reduced monomer availability. mdpi.comnih.gov |

Strategies for Modulating Pharmacokinetic Profiles of Peptidic Constructs (e.g., serum albumin binding)

A major challenge for peptide-based therapeutics is their rapid clearance from circulation by the kidneys, resulting in a short plasma half-life. nih.govcore.ac.uk A highly effective strategy to overcome this limitation is to append a lipid moiety, such as that derived from 14-(Boc-amino)-myristic acid, to promote binding to human serum albumin (HSA). core.ac.uktcichemicals.com HSA is the most abundant protein in blood plasma and has a very long half-life (approximately 19 days). By reversibly binding to HSA, the lipopeptide conjugate effectively becomes too large for renal filtration, thus significantly extending its circulation time. kyushu-u.ac.jp

HSA has several long-chain fatty acid binding sites, and myristic acid is known to bind with high affinity. kyushu-u.ac.jpnih.govrcsb.org Crystallographic studies have revealed that myristate molecules occupy long, hydrophobic pockets within the albumin structure, establishing a clear structural basis for this interaction. kyushu-u.ac.jprcsb.org The attachment of a myristoyl chain to a therapeutic peptide allows it to "piggyback" on this natural transport protein. core.ac.uk

This strategy has been successfully commercialized. For example, insulin (B600854) detemir, a long-acting insulin analogue, is acylated with a C14 myristic acid chain at the LysB29 position. This modification facilitates albumin binding, which prolongs the insulin's duration of action. nih.gov Similarly, studies on analogues of Glucagon-like peptide-1 (GLP-1) have demonstrated a direct correlation between the length of the attached fatty acid and the in-vivo half-life. A GLP-1 analogue acylated with a C14 fatty acid exhibited a significantly longer half-life (9 hours) compared to those with shorter C10 or C12 chains. acs.org This demonstrates the utility of 14-(Boc-amino)-myristic acid as a building block for systematically tuning the pharmacokinetic properties of peptide drugs. tcichemicals.com

Table 2: Effect of Fatty Acid Chain Length on the Half-Life of GLP-1 Analogues

| Compound (GLP-1 Analogue) | Fatty Acid Chain Length | Half-life in Pigs (hours) |

| Analogue 1 | C10 | 0.8 |

| Analogue 2 | C11 | 5.1 |

| Analogue 3 | C12 | 7.6 |

| Analogue 4 | C14 (Myristic Acid) | 9.0 |

| Analogue 5 | C16 | 16.0 |

| Analogue 6 | C18 | 21.0 |

| Data sourced from a study on long-acting GLP-1 derivatives. acs.org |

Applications in Advanced Bioconjugation and Probe Development

Development of Chemical Probes for Lipid-Protein Interactions

The covalent attachment of myristic acid to proteins, a process known as N-myristoylation, plays a pivotal role in regulating protein localization and function. Understanding the intricate dance between these lipid-modified proteins and their interacting partners is crucial for deciphering cellular signaling pathways. 14-(Boc-amino)-myristic acid serves as a valuable precursor in the synthesis of chemical probes designed to illuminate these interactions.

Synthetic Mimics for N-Myristoylation Research

Myristic acid analogues are instrumental in studying the substrate specificity of N-myristoyltransferase (NMT), the enzyme responsible for attaching myristate to proteins. miami.edumdpi.com By modifying the myristic acid structure, researchers can probe the geometric and electronic requirements of the NMT active site. 14-(Boc-amino)-myristic acid, after deprotection of the Boc group to yield a free amine, can be further functionalized to create a variety of myristic acid mimics. These synthetic analogues allow for the investigation of how terminal modifications on the fatty acid chain affect their recognition and utilization by NMT. miami.edu

Studies with a wide array of myristic acid analogues have revealed that NMT exhibits a remarkable selectivity for the 14-carbon chain length but can tolerate various functional groups along the acyl chain. miami.edu This tolerance is key to the design of probes that can be metabolically incorporated into proteins in place of native myristic acid. Once incorporated, these probes can report on the local environment, identify binding partners, or even disrupt protein function, providing valuable insights into the roles of N-myristoylated proteins in cellular processes. nih.govrsc.org

The development of photocrosslinkable and clickable myristic acid analogue probes has been a significant advancement in this field. nih.govrsc.org These probes, often synthesized from precursors like 14-amino-myristic acid (derived from 14-(Boc-amino)-myristic acid), can be metabolically incorporated into NMT substrate proteins in living cells. Upon photoactivation, they form covalent crosslinks with interacting proteins, allowing for their capture and subsequent identification by mass spectrometry. nih.govrsc.org This powerful technique provides a snapshot of lipid-mediated protein-protein interactions within their native cellular context. nih.gov

Probing Ligand-Receptor Binding Mechanisms

The functionalization of fatty acids at the terminal position offers a strategic approach to developing probes for studying ligand-receptor interactions, particularly for receptors that bind lipidated molecules. While direct studies employing probes synthesized from 14-(Boc-amino)-myristic acid for specific ligand-receptor binding are not extensively detailed in the available literature, the principle of its application is clear. The terminal amino group, once deprotected, can be coupled to reporter molecules, affinity tags, or photoactivatable crosslinkers.

This strategy allows for the creation of bespoke ligands that can be used to investigate the binding pockets of receptors and identify interacting domains. For instance, a fluorescently tagged myristic acid analogue can be used in fluorescence polarization or FRET-based assays to quantify binding affinities. An analogue equipped with a photoaffinity label can be used to covalently modify the receptor upon binding, enabling the identification of the binding site through peptide mapping and mass spectrometry. Such approaches are invaluable for understanding the molecular basis of ligand recognition and for the rational design of novel therapeutics that target these receptors. The synthesis of such probes often involves the coupling of a photoreactive group to a linker which is then attached to the biomolecule of interest. dtic.mil

Functionalization of Biomolecules for Cellular Studies

The inherent properties of fatty acids, particularly their ability to interact with cell membranes, make them attractive moieties for enhancing the cellular uptake and modifying the localization of various biomolecules. 14-(Boc-amino)-myristic acid provides a convenient starting point for the synthesis of lipidated biomolecules for cellular research.

Conjugation to Oligonucleotides for Enhanced Delivery

A significant hurdle in the therapeutic application of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is their poor cellular uptake due to their polyanionic nature. nih.gov Conjugating these nucleic acids to lipophilic molecules like fatty acids has emerged as a promising strategy to overcome this barrier. merckmillipore.comglenresearch.com The lipid tail can facilitate interaction with the cell membrane, promoting internalization.

While specific studies detailing the conjugation of 14-(Boc-amino)-myristic acid to oligonucleotides are not prevalent, the general principle is well-established. The deprotected amino group of 14-amino-myristic acid can be readily coupled to a suitably activated oligonucleotide, often through an amide bond formation. This bioconjugation strategy can lead to ASOs with enhanced potency in tissues like skeletal and cardiac muscle. merckmillipore.com The improved delivery of these lipid-conjugated oligonucleotides can lead to more effective gene silencing with potentially reduced doses. merckmillipore.com

| Biomolecule | Conjugation Strategy | Potential Application |

| Antisense Oligonucleotide | Amide bond formation with terminally modified oligonucleotide | Enhanced cellular uptake and gene silencing |

| siRNA | Coupling to a lipid-modified carrier molecule | Improved delivery for RNA interference |

| Peptide | Solid-phase peptide synthesis with a lipidated amino acid | Membrane targeting and cellular entry |

Preparation of Labeled Lipids for Imaging Research

Fluorescently labeled lipids are indispensable tools for visualizing and studying the dynamics of cellular membranes and lipid trafficking. 14-(Boc-amino)-myristic acid serves as an excellent scaffold for the synthesis of such probes. After deprotection, the terminal amino group can be reacted with a variety of amine-reactive fluorescent dyes, such as BODIPY, fluorescein, or rhodamine derivatives.

These fluorescently labeled myristic acid analogues can be incorporated into cells and utilized in various imaging applications. nih.govnih.gov For example, they can be used to track the movement and distribution of fatty acids within cellular compartments, providing insights into lipid metabolism. Furthermore, when these labeled lipids are incorporated into liposomes or other lipid-based delivery systems, their fate can be monitored in real-time, allowing researchers to study their interaction with cells and their intracellular trafficking pathways. nih.govrsc.org The development of bimodal probes, containing both a fluorescent reporter and another functional moiety (e.g., a paramagnetic agent for MRI), further expands the utility of these labeled lipids in biomedical imaging. nih.govresearchgate.net

Engineering of Novel Material Systems for Biological Applications

The self-assembly properties of amphiphilic molecules, such as fatty acids and their derivatives, are being increasingly exploited to create novel biomaterials with a wide range of biological applications. researchgate.netillinois.edu These materials can be designed to form structures like micelles, nanotubes, and vesicles (liposomes) that can encapsulate and deliver drugs, act as scaffolds for tissue engineering, or serve as platforms for biosensing. mdpi.com

While direct applications of 14-(Boc-amino)-myristic acid in the engineering of such material systems are still an emerging area of research, its structure lends itself to this purpose. The myristic acid chain provides the necessary hydrophobicity for self-assembly in aqueous environments. The terminal amino group, after deprotection, offers a point for modification to introduce charges, targeting ligands, or cross-linking agents that can be used to control the size, stability, and functionality of the resulting nanomaterials. For instance, the incorporation of amino-functionalized lipids into liposome formulations can modulate their surface charge and interaction with biological systems. mdpi.com The ability to engineer the properties of these self-assembled materials at the molecular level holds great promise for the development of advanced drug delivery systems and other biomedical technologies. researchgate.net

Self-Assembling Systems Derived from Modified Fatty Acids

The scientific literature contains extensive research on the self-assembly of various modified fatty acids and lipids to form structures such as micelles, liposomes, and supported lipid bilayers. These assemblies are crucial in drug delivery, nanotechnology, and as models for biological membranes. The driving force for this self-assembly is the hydrophobic effect, which causes the nonpolar tails to aggregate and minimize contact with water, while the polar head groups remain exposed to the aqueous environment.

For a molecule like 14-(Boc-amino)-myristic acid, it is conceivable that it could participate in such self-assembling systems. The myristic acid backbone provides the necessary hydrophobic component. The terminal Boc-protected amine adds a degree of functionality. The bulky tert-butoxycarbonyl (Boc) protecting group could influence the packing and intermolecular interactions within a self-assembled monolayer or bilayer, potentially altering its physical properties such as fluidity and stability. However, no specific data or experimental evidence is available to substantiate these hypotheses for this particular compound.

Scaffolds for Biomimetic Surface Design

Biomimetic surfaces aim to replicate the structure and function of biological interfaces, such as cell membranes, for applications in biomedical implants, biosensors, and drug screening platforms. Functionalized lipids are often used to create these surfaces on solid supports. These lipids can be modified to present specific recognition sites, such as peptides or carbohydrates, to interact with biological targets in a controlled manner.

The structure of 14-(Boc-amino)-myristic acid suggests its potential as a building block for such scaffolds. After the deprotection of the Boc group to reveal the primary amine, this functional group could be used to covalently attach proteins, enzymes, or other bioactive molecules to a surface pre-coated with the fatty acid. This would create a functionalized, biomimetic interface. Again, the lack of published research on the use of 14-(Boc-amino)-myristic acid for this purpose means that its performance, stability, and effectiveness as a scaffold for biomimetic surface design remain uncharacterized.

Mechanistic and Biochemical Research Utilizing 14 Boc Amino Myristic Acid Derivatives

Studies on Protein Lipidation Pathways

Protein lipidation is a critical post-translational modification where lipid moieties are attached to proteins, influencing their function, localization, and interactions. nih.gov Myristoylation, the attachment of the 14-carbon saturated fatty acid myristate, is a key type of lipidation that plays a vital role in numerous signal transduction pathways. wikipedia.orgnih.gov

Investigating Substrate Specificity of N-Myristoyltransferases (NMTs)

N-Myristoyltransferases (NMTs) are the enzymes responsible for catalyzing the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a nascent polypeptide. nih.govnih.gov This modification can occur co-translationally or post-translationally. nih.govnih.gov The substrate specificity of NMTs is highly regulated and is a subject of intense study.

Research using synthetic peptides and myristic acid analogs has been crucial in defining the sequence requirements for NMT recognition. nih.govnih.gov Key findings include:

Absolute Glycine Requirement: NMTs exhibit an absolute specificity for glycine at the N-terminus of the substrate protein. nih.gov

Influence of Adjacent Residues: The amino acid at position 2 (penultimate to the N-terminal glycine) significantly influences substrate recognition. Peptides with small, uncharged residues like asparagine, glutamine, serine, and valine are effectively myristoylated. nih.gov

Inhibitory Residues: The presence of acidic or bulky aromatic residues, such as aspartate or tyrosine, at the penultimate position can inhibit myristoylation. nih.gov

Binding Affinity vs. Catalytic Efficiency: Recent studies have highlighted that the binding affinity (Kd) of NMT for its substrates plays a more dominant role in determining substrate specificity in a cellular context than the traditionally measured catalytic efficiency (kcat/Km). researchgate.net For instance, while human NMT1 can catalyze acetylation with kinetic parameters similar to myristoylation in vitro, it almost exclusively performs myristoylation when both myristoyl-CoA and acetyl-CoA are present, due to its dramatically higher binding affinity for myristoyl-CoA. researchgate.net

| Position | Residue Requirement | Effect on Myristoylation | Reference |

|---|---|---|---|

| 1 (N-terminus) | Glycine (Gly) | Absolute requirement for catalysis. | nih.gov |

| 2 | Asn, Gln, Ser, Val, Leu | Permissive; allows for efficient substrate recognition. | nih.gov |

| 2 | Asp, D-Asn, Phe, Tyr | Inhibitory; prevents myristoylation. | nih.gov |

| - | Myristoyl-CoA | High binding affinity (nM range) ensures preferential use over other acyl-CoAs. | researchgate.net |

Elucidating the Role of Myristoylation in Protein Function and Localization

Myristoylation is essential for mediating protein-protein interactions and, most notably, for targeting proteins to specific cellular membranes. wikipedia.orgnih.gov The myristoyl group provides a hydrophobic anchor that facilitates weak and often reversible membrane association. wikipedia.org The use of non-myristoylatable mutants, where the N-terminal glycine is substituted (e.g., Gly2Ala), has been instrumental in uncovering the specific roles of this modification.

Targeting Specificity: Myristoylation is not merely a generic membrane anchor but can confer targeting specificity to distinct subcellular compartments. A study on NADH-cytochrome b5 reductase demonstrated that while the wild-type myristoylated protein localizes to both the endoplasmic reticulum (ER) and outer mitochondrial membranes, a non-myristoylatable mutant was found only on the ER. nih.gov This indicates that myristic acid is specifically required for targeting the reductase to mitochondria. nih.gov

Biological Activity: For many proteins, proper localization via myristoylation is critical for their biological function. The ADP-ribosylation factor 6 (ARF6), a protein involved in endocytic traffic, requires myristoylation for both its localization to the cell periphery and its regulatory function. drugbank.com A non-myristoylated ARF6 mutant remained cytosolic and inactive. drugbank.com Interestingly, artificially attaching a different lipid anchor (a prenyl group) restored membrane binding but did not rescue the protein's specific biological activity or correct localization, highlighting the unique role of the myristoyl group. drugbank.com

| Protein | Function | Effect of Myristoylation | Effect of Lacking Myristoylation (Gly2Ala Mutant) | Reference |

|---|---|---|---|---|

| NADH-cytochrome b5 reductase | Electron transport | Required for targeting to outer mitochondrial membrane. | Localization restricted to the ER; fails to target mitochondria. | nih.gov |

| ARF6 | Regulation of endocytosis | Essential for localization to the cell periphery and biological activity. | Remains cytosolic and functionally inactive. | drugbank.com |

| Gag (Retroviral) | Viral assembly and budding | Mediates targeting to the plasma membrane for viral particle assembly. | Prevents membrane targeting and viral replication. | nih.gov |

Analysis of Membrane Association and Insertion Mechanisms

The interaction of myristoylated proteins with the lipid bilayer is a dynamic process governed by the physicochemical properties of both the lipid anchor and the associated peptide sequence. Derivatives of 14-(Boc-amino)-myristic acid are used to synthesize lipid-modified peptides that act as surrogates for their full-length protein counterparts, allowing for detailed biophysical analysis. nih.gov

Biophysical Characterization of Lipid-Modified Peptides

Synthetic lipopeptides are widely used to study interactions with model membranes like liposomes or lipid monolayers. nih.govmdpi.com These studies provide quantitative data on the thermodynamics and kinetics of membrane binding.

Thermodynamic parameters such as the binding constant (K), enthalpy (ΔH), and entropy (ΔS) can be determined using techniques like Isothermal Titration Calorimetry (ITC). Studies on short cationic lipopeptides have shown that the length of the fatty acid chain significantly impacts the nature of membrane interaction. For example, when interacting with DPPG (dipalmitoylphosphatidylglycerol) lipids in a gel state, the binding of C12 and C14-acylated peptides was found to be endothermic (unfavorable enthalpy) and driven by a large favorable entropy change. In contrast, the binding of a C16-acylated peptide was exothermic (favorable enthalpy). mdpi.com This suggests different mechanisms of membrane association based on lipid chain length.

| Lipopeptide | Binding Constant (K) | Enthalpy (ΔH) | Entropy Contribution (TΔS) | Driving Force | Reference |

|---|---|---|---|---|---|

| C12-KKKK-NH2 | Similar to others | Positive (unfavorable) | Large and positive (favorable) | Entropy-driven | mdpi.com |

| C14-KKKK-NH2 | Similar to others | Positive (unfavorable) | Large and positive (favorable) | Entropy-driven | mdpi.com |

| C16-KKKK-NH2 | Similar to others | Negative (favorable) | - | Enthalpy-driven | mdpi.com |

Understanding Structure-Activity Relationships in Membrane Interactions

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. nih.gov In the context of myristoylated peptides, SAR studies investigate how altering the fatty acid or the peptide sequence affects membrane binding and function.

Key structural features that influence activity include:

Fatty Acid Chain Length: As noted above, chain length affects the thermodynamics of binding. Longer chains like palmitate (C16) can lead to more stable membrane anchoring compared to myristate (C14). nih.govmdpi.com

Peptide Charge and Sequence: The amino acid sequence provides the electrostatic component of membrane interaction. The presence of basic amino acid residues (like Lysine (B10760008) and Arginine) facilitates interaction with negatively charged membranes typical of pathogens. mdpi.com

Specific Amino Acid Contributions: The nature of the cationic residues is also critical. Substituting a lysine with an arginine in a C14-lipopeptide can make the enthalpy of binding more favorable. mdpi.com This is attributed to the ability of arginine's guanidinium (B1211019) group to form stable, bidentate hydrogen bonds with the phosphate (B84403) head groups of membrane lipids, strengthening the interaction. mdpi.com

Tracing and Imaging in Cellular Systems

A significant application of 14-(Boc-amino)-myristic acid is in the creation of tagged myristic acid analogs for cellular tracing and imaging. The terminal Boc-protected amine serves as a chemical handle. Following deprotection, this amine can be covalently linked to various reporter molecules, including:

Fluorophores: For fluorescence microscopy and live-cell imaging to visualize the real-time localization and trafficking of lipidated peptides and proteins.

Radioisotopes: For quantitative analysis of protein lipidation and distribution within cellular fractions using techniques like autoradiography. nih.gov

These chemical biology tools allow for direct observation of myristoylated molecules in cells, complementing genetic methods and providing dynamic information about their behavior. This approach is crucial for understanding how lipidated proteins move between different membrane compartments, a process that can occur independently of traditional vesicular transport. nih.gov

Application of Click Chemistry-Enabled Probes for Metabolic Studies

The development of click chemistry has provided a powerful method for studying a variety of biological processes. thermofisher.com This approach involves introducing a small, biologically inert functional group (a bioorthogonal handle like an azide (B81097) or an alkyne) into a biomolecule. nih.gov This handle can then be specifically and efficiently linked to a reporter molecule—such as a fluorophore or a biotin (B1667282) tag—through a highly reliable chemical reaction. nih.govnih.gov

Derivatives of 14-(Boc-amino)-myristic acid are ideal for creating probes to study lipid metabolism and protein modification. Myristoylation, the attachment of myristate (a 14-carbon saturated fatty acid) to the N-terminal glycine of proteins, is a crucial lipid modification that influences protein localization and function. lipidmaps.orgmdpi.com By synthesizing myristic acid analogs containing a terminal alkyne or azide, researchers can supply these probes to cells, where they are incorporated into proteins by cellular enzymes like N-myristoyltransferase (NMT). osti.govnih.gov

Once incorporated, the tagged proteins can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. mdpi.com This allows for the attachment of various analytical tags. For example, clicking a biotin tag onto the alkyne-modified protein enables its enrichment and subsequent identification by mass spectrometry. nih.gov Alternatively, attaching a fluorescent probe allows for direct visualization and quantification. nih.gov This metabolic labeling strategy has been successfully used to study the S-acylation of key cysteine residues in plant immune receptors and to identify novel protein targets of fatty acylation. osti.gov

Table 1: Application of Myristic Acid Analogs in Metabolic Studies

| Probe Type | Metabolic Process Studied | Key Research Finding |

|---|---|---|

| ω-alkynyl myristic acid (Alk14) | Protein S-acylation | Enabled observation of fatty acylation of the FLS2 pattern recognition receptor in Arabidopsis protoplasts. osti.gov |

| Azide/Alkyne-tagged amino acids | General Protein Synthesis | Allowed for affinity purification and identification of newly synthesized proteomes in cultured cells. nih.gov |

Visualization of Lipid Trafficking and Localization

Understanding the spatial and temporal dynamics of lipids within a cell is fundamental to cell biology. Click chemistry-enabled probes derived from 14-(Boc-amino)-myristic acid provide a robust method for visualizing the trafficking and localization of fatty acids and the lipids they become part of.

The general workflow involves incubating cells with an azide- or alkyne-modified myristic acid analog. researchgate.net The cell metabolically incorporates this analog into various lipid species, such as phospholipids (B1166683) and triacylglycerols. Following this labeling period, the cells are fixed, permeabilized, and subjected to a click reaction with a fluorescent reporter molecule that contains the complementary chemical handle. nih.gov This covalently links a bright, stable fluorophore to the lipid species that incorporated the fatty acid probe.

This technique allows for high-resolution imaging of lipid distribution using advanced microscopy techniques like confocal microscopy. nih.gov Researchers have successfully used this approach to visualize the subcellular destinations of fatty acids. For example, these probes can be used to track the incorporation of fatty acids into the endoplasmic reticulum (ER) and their subsequent storage in lipid droplets. osti.govnih.gov This method provides a direct view of lipid metabolism and transport pathways, offering insights into how cells manage their lipid stores and membrane composition. The ability to visualize these processes in situ provides a significant advantage over traditional biochemical methods that rely on cell fractionation and extraction.

Table 2: Visualization of Lipid Localization Using Bioorthogonal Probes

| Probe/Stain | Cellular Structure Visualized | Imaging Technique |

|---|---|---|

| Fluorescently-tagged phospholipids (via click chemistry) | Subcellular lipid localization | Confocal Microscopy osti.gov |

| NBD-labeled lipids | Endoplasmic Reticulum (ER), Lipid Droplets | Confocal Microscopy nih.gov |

| BODIPY 650/665-X | Lipid Droplets | Confocal Microscopy nih.gov |

Future Directions and Emerging Research Opportunities

Development of Next-Generation Functionalized Fatty Acid Building Blocks

The foundation of innovation in lipid-based research lies in the availability of diverse and sophisticated building blocks. 14-(Boc-amino)-myristic acid serves as a scaffold for the development of a new generation of functionalized fatty acids designed for specific applications. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in standard peptide synthesis protocols, allowing for the stepwise assembly of lipidated peptides. iris-biotech.denih.govpeptide.com

Future research will likely focus on expanding the repertoire of functionalities that can be incorporated into the myristic acid backbone. This includes the introduction of bioorthogonal handles, such as azides and alkynes, which would enable the use of "click chemistry" for the specific labeling and tracking of molecules in complex biological systems. iris-biotech.de The development of photosensitive or cleavable protecting groups in place of the Boc group could also offer temporal and spatial control over the activation of the terminal amine.

Table 1: Potential Next-Generation Derivatives of 14-Amino-Myristic Acid and Their Applications

| Derivative | Functional Group | Potential Application |

| 14-Azido-myristic acid | Azide (B81097) | Bio-orthogonal labeling, proteomics |

| 14-Alkynyl-myristic acid | Alkyne | "Click" chemistry reactions, in-situ synthesis |

| 14-(Photocleavable-amino)-myristic acid | Photocleavable amine | Spatiotemporal control of molecular interactions |

| 14-(Fluoro-amino)-myristic acid | Fluorinated amine | Probes for NMR spectroscopy and imaging |

Integration into High-Throughput Screening Platforms for Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. nih.gov The integration of 14-(Boc-amino)-myristic acid and its derivatives into HTS platforms presents a significant opportunity for identifying novel modulators of protein-protein interactions and enzyme activity.

As a myristic acid analog, derivatives of this compound are logical candidates for screening against enzymes involved in protein acylation, such as N-myristoyltransferases (NMTs), which are validated drug targets in fungal and parasitic infections. nih.govmdpi.com By creating libraries of small molecules or peptides acylated with 14-amino-myristic acid, researchers can screen for inhibitors that disrupt these crucial enzymatic processes. Furthermore, the lipophilic nature of the myristoyl chain can be exploited to enhance the cell permeability of screening compounds, a critical factor for assays involving live cells.

Future HTS campaigns could utilize peptides or small molecules functionalized with 14-(Boc-amino)-myristic acid to identify inhibitors of protein-protein interactions that are dependent on lipid modifications for their association.

Advanced Computational Modeling for Rational Design of Derivatives

Computational modeling and in silico design are indispensable tools for accelerating the drug discovery and materials design process. researchgate.netsemanticscholar.orgnih.gov Advanced computational techniques, such as molecular dynamics simulations, can provide detailed insights into the behavior of 14-(Boc-amino)-myristic acid and its derivatives at the atomic level.

Molecular dynamics simulations can be employed to study the interaction of peptides acylated with 14-(Boc-amino)-myristic acid with biological membranes, predicting how the lipid tail anchors the peptide to the cell surface and influences its conformation and function. nih.gov This understanding is crucial for the rational design of lipopeptides with enhanced therapeutic properties, such as improved receptor binding or membrane disruption capabilities for antimicrobial applications.

Furthermore, computational approaches can be used to design novel derivatives of 14-(Boc-amino)-myristic acid with optimized binding affinities for specific protein targets. By modeling the binding pocket of an enzyme, for instance, it is possible to computationally predict modifications to the myristic acid scaffold that would enhance its inhibitory activity.

Table 2: Applications of Computational Modeling for 14-(Boc-amino)-myristic Acid Research

| Computational Technique | Application |

| Molecular Docking | Predicting the binding mode of derivatives to target proteins. |

| Molecular Dynamics | Simulating the behavior of acylated peptides in biological membranes. |

| Free Energy Calculations | Estimating the binding affinity of designed inhibitors. |

| Quantum Mechanics | Investigating the electronic properties of novel functional groups. |

Interdisciplinary Research at the Interface of Organic Synthesis, Biochemistry, and Materials Science

The versatility of 14-(Boc-amino)-myristic acid positions it at the crossroads of multiple scientific disciplines, fostering interdisciplinary research with broad applications.

In the realm of biochemistry , this compound is a valuable tool for synthesizing lipidated peptides and proteins to study the effects of fatty acylation on protein localization, trafficking, and signaling. nih.gov By incorporating this functionalized fatty acid, researchers can gain a deeper understanding of the biological roles of lipid modifications.

From an organic synthesis perspective, the challenge lies in developing novel and efficient methods for the synthesis of diverse derivatives of 14-(Boc-amino)-myristic acid. This includes the development of new protecting group strategies and the stereoselective introduction of functional groups along the fatty acid chain.

In materials science , the amphiphilic nature of molecules derived from 14-(Boc-amino)-myristic acid makes them attractive building blocks for the creation of novel biomaterials. beilstein-journals.org These molecules can self-assemble into a variety of nanostructures, such as micelles, vesicles, and nanotubes, which can be utilized for applications in drug delivery, tissue engineering, and biosensing. The ability to functionalize the terminal amine allows for the conjugation of targeting ligands or other bioactive molecules to the surface of these self-assembled structures.

The convergence of these fields, enabled by versatile building blocks like 14-(Boc-amino)-myristic acid, will undoubtedly continue to drive innovation and lead to the development of new technologies with significant impacts on human health and materials engineering.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.